molecular formula C12H13ClOS B13180773 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one

2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one

Cat. No.: B13180773
M. Wt: 240.75 g/mol
InChI Key: ZXPAMIUOKKQDPC-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is a cyclopentanone derivative featuring a sulfanyl group substituted at the 2-position of the cyclopentanone ring. This sulfanyl group is further modified by a 2-chlorophenylmethyl moiety. The compound’s structure combines a ketone functional group with a sulfur-containing aromatic substituent, making it relevant in synthetic organic chemistry and pharmaceutical intermediate applications. Its molecular formula is C₁₂H₁₃ClOS, with a molecular weight of 240.75 g/mol (inferred from its positional isomer in ).

The 2-chlorophenyl group introduces steric and electronic effects, while the sulfanyl linker may influence solubility and reactivity. The ketone group at the 1-position of the cyclopentanone ring is susceptible to nucleophilic additions or reductions, depending on reaction conditions.

Properties

Molecular Formula

C12H13ClOS

Molecular Weight

240.75 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]cyclopentan-1-one

InChI

InChI=1S/C12H13ClOS/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,12H,3,6-8H2

InChI Key

ZXPAMIUOKKQDPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one

General Synthetic Strategy

The synthesis of 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one typically involves the nucleophilic substitution reaction between a cyclopentanone derivative and a 2-chlorobenzyl thiol or thiolate species. The key step is the formation of the thioether (sulfanyl) linkage by reaction of the thiolate nucleophile with an electrophilic site on the cyclopentanone or its derivative.

Detailed Synthetic Routes

Route via 2-Chlorobenzyl Chloride and Cyclopentanone Thiolate
  • Reagents:

    • 2-Chlorobenzyl chloride (electrophile)
    • Cyclopentanone thiolate or mercaptan (nucleophile) generated in situ
    • Base such as sodium hydride (NaH), potassium carbonate (K2CO3), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
    • Solvent: Anhydrous Dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO)
  • Reaction Conditions:

    • The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of the sulfanyl group.
    • Temperature ranges from room temperature to 80°C.
    • Reaction time varies from 12 to 24 hours depending on scale and conditions.
  • Mechanism:

    • The base deprotonates the thiol to form the thiolate anion, which then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, forming the sulfanyl linkage.
    • The resulting intermediate then undergoes cyclization or substitution to yield the target compound.
Route via Cyclopentanone p-Toluenesulfonylhydrazone and 2-Chlorobenzaldehyde (Novel Process)
  • Reported in forensic chemistry context as a precursor synthesis step for ketamine analogs, this method involves:
    • Preparation of cyclopentanone p-toluenesulfonylhydrazone from cyclopentanone.
    • Reaction with 2-chlorobenzaldehyde under specific conditions to form 2-chlorophenyl cyclopentyl ketone, which can be further functionalized to the sulfanyl derivative.
    • This route is significant for its novelty and forensic relevance but requires further optimization for general synthetic application.

Optimization of Reaction Parameters

Based on analogous sulfanyl cyclopentanone syntheses, the following parameters critically influence yield and purity:

Parameter Optimal Condition Notes
Solvent DMSO or DMF Polar aprotic solvents favor nucleophilic substitution
Base Potassium carbonate or sodium hydride Efficient thiolate generation
Temperature 60–80 °C Balances reaction rate and side reactions
Atmosphere Inert (N2 or Ar) Prevents sulfanyl oxidation
Reaction Time 12–24 hours Monitored by TLC or HPLC
Purification Column chromatography (silica gel) Gradient elution with hexane/ethyl acetate

Research Findings and Data Tables

Solvent Screening for Sulfanyl Cyclopentanone Synthesis

Entry Solvent Isolated Yield (%) Notes
1 Toluene No reaction Non-polar solvent
2 Dimethyl ether (DME) 45 Moderate polarity
3 Tetrahydrofuran (THF) 67 Good solvent for nucleophiles
4 1,4-Dioxane 75 Good yield
5 Dimethylformamide (DMF) 88 Highest yield
6 Dimethyl sulfoxide (DMSO) 89 Comparable to DMF

Data adapted from photocatalytic and nucleophilic substitution studies relevant to sulfanyl cyclopentanone derivatives.

Effect of Reactant Stoichiometry on Yield

Entry 2-Chlorobenzyl Chloride (equiv.) Cyclopentanone Thiolate (equiv.) Yield (%)
1 1 1 51
2 1.5 1 73
3 2 1 89
4 2.5 1 86

Increasing electrophile beyond 2 equivalents shows diminishing returns, optimal ratio ~2:1.

Catalyst Loading (for Photocatalytic Analogous Reactions)

Catalyst Loading (mg) Isolated Yield (%)
2 32
3 33
4 79
5 89
6 85

Although this data relates to photocatalytic reactions, it indicates catalyst loading impacts yield significantly.

Purification and Characterization

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures or recrystallization from ethanol/water mixtures is standard to achieve >85% purity.
  • Characterization: Confirmed by nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR).
  • Analytical Techniques: Thin-layer chromatography (TLC) is used for reaction monitoring; gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) are used for product verification in advanced studies.

Notes on Side Reactions and Mitigation

  • Oxidation of Sulfanyl Group: The sulfanyl (thioether) moiety is susceptible to oxidation to sulfoxides or sulfones. Conducting the reaction under inert atmosphere and adding chelating agents such as EDTA can minimize this.
  • Competing Substitutions: Over-alkylation or side reactions with other nucleophilic sites can be minimized by controlling stoichiometry and reaction time.
  • Purity: Impurities may arise from incomplete reactions or side products; rigorous purification is essential for research-grade material.

Summary Table of Preparation Methods

Method No. Starting Materials Key Conditions Yield Range (%) Notes
1 2-Chlorobenzyl chloride + cyclopentanone thiolate Base (K2CO3/NaH), DMF/DMSO, 60–80°C, inert atmosphere 85–90 Most common, scalable, well-documented
2 Cyclopentanone p-toluenesulfonylhydrazone + 2-chlorobenzaldehyde Specific condensation conditions, forensic method Variable Novel, less explored, precursor to ketamine synthesis
3 Photocatalytic thioether formation (analogous) Visible light, g-C3N4 catalyst, DMSO, room temp Up to 89 Emerging green chemistry approach

Scientific Research Applications

2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanyl and chlorophenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Positional Isomer: 3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one

This compound (CAS 1044066-00-3) shares the same molecular formula (C₁₂H₁₃ClOS ) and weight (240.75 g/mol ) as the target compound but differs in substituent positions:

  • Cyclopentanone substitution: The sulfanyl group is at the 3-position instead of the 2-position.
  • Chlorophenyl substitution : The chlorine atom is at the para (4-) position of the phenyl ring, compared to the ortho (2-) position in the target compound.

Key differences :

Electronic Effects : The para-chloro group in the isomer exerts a stronger electron-withdrawing inductive effect across the phenyl ring, altering the electronic environment of the sulfanyl linker.

Substituent Variation: 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone

This compound () replaces the sulfanyl-chlorophenyl group with a 4-methyl-3-cyclohexenylpropyl chain. Key distinctions include:

  • Functional Groups: The substituent is a non-aromatic, aliphatic chain with a cyclohexene ring, contrasting with the aromatic, sulfur-containing group in the target compound.
  • The cyclohexenyl group may participate in Diels-Alder reactions, unlike the chlorophenyl group.

Functional Group Comparison: 1-Methylcyclopentanol

1-Methylcyclopentanol (CAS 1462-03-9, ) replaces the ketone with an alcohol group:

  • Functional Group : The alcohol (-OH) group enables hydrogen bonding, increasing solubility in polar solvents compared to the ketone.
  • Reactivity : The alcohol can undergo oxidation (to ketones) or esterification, whereas the target compound’s ketone is more prone to nucleophilic attacks.

Data Table: Structural and Inferred Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties/Reactivity
2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one C₁₂H₁₃ClOS 240.75 2-chlorophenylmethyl, sulfanyl Ketone, sulfide High steric hindrance; oxidation-prone
3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one C₁₂H₁₃ClOS 240.75 4-chlorophenylmethyl, sulfanyl Ketone, sulfide Reduced steric hindrance; para-Cl effect
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone Not provided ~250–300 (estimated) Cyclohexenylpropyl Ketone, alkene Diels-Alder potential; non-polar
1-Methylcyclopentanol C₆H₁₂O 100.16 Methyl Alcohol Hydrogen bonding; oxidizable

Research Findings and Implications

  • Synthetic Utility : The target compound’s ortho-chlorophenyl group may hinder certain reactions (e.g., nucleophilic substitutions) but could stabilize transition states in asymmetric syntheses. Its sulfanyl group offers a handle for further functionalization.
  • Comparative Stability : The para-chloro isomer () may exhibit greater thermal stability due to reduced steric strain.
  • Applications: While the target compound lacks direct application data in the provided evidence, structurally related cyclopentanones are used in drug synthesis (e.g., montelukast intermediates in ).

Biological Activity

The compound 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is a sulfur-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The structure of 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one features a cyclopentanone core with a chlorophenyl group and a sulfanyl substituent. This unique arrangement may contribute to its biological activities by facilitating interactions with various biological targets.

Antimicrobial Activity

Several studies have indicated that compounds similar to 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 93.7 to 46.9 μg/mL, demonstrating their potential as antimicrobial agents.

Anticancer Activity

The anticancer properties of related compounds have been extensively studied. For example, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and A375 (melanoma) . The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (µM)
Compound AA549<10
Compound BA3755.7
Compound CHela>30

These findings suggest that the presence of specific substituents on the phenyl ring can enhance anticancer activity.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds similar to 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, several synthesized derivatives exhibited strong inhibitory activity against AChE with IC50 values indicating significant potency . The pharmacological behavior is attributed to the ability of these compounds to interact with enzyme active sites effectively.

The biological activity of 2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is likely mediated through multiple mechanisms:

  • Interaction with Enzymes: The compound may bind to active sites of enzymes, leading to inhibition or modulation of their activity.
  • Cellular Uptake: The lipophilic nature of the compound may facilitate its uptake into cells, where it can exert its effects on cellular pathways.
  • Targeting Specific Receptors: Potential interaction with specific receptors involved in cancer proliferation or microbial resistance pathways is also plausible.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the cyclopentanone framework. One derivative demonstrated an IC50 value of 6.2 µM against VEGF-induced proliferation in human endothelial cells, indicating significant potential for therapeutic applications in cancer treatment .

Q & A

Q. Why do different studies report varying yields for the same synthetic route?

  • Answer: Variations arise from trace moisture (degrading thiols), oxygen exposure (causing oxidation), or column chromatography losses. Standardize protocols using anhydrous solvents, Schlenk techniques, and internal standards (e.g., biphenyl) for yield calculation .

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